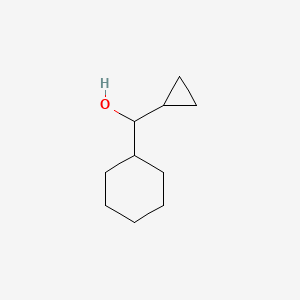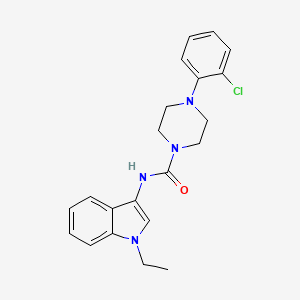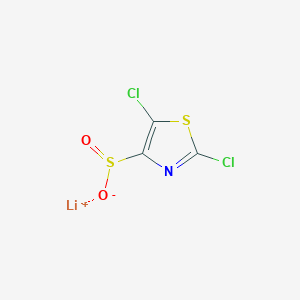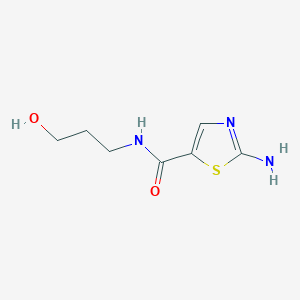![molecular formula C13H21N3O2 B2823983 N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2361877-57-6](/img/structure/B2823983.png)
N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrazole-based compound that is synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it useful in various experimental settings.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been found to have several potential applications in scientific research. One of the primary uses of this compound is in the study of Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to those observed in Parkinson's disease. As a result, this compound has been used to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments.
Wirkmechanismus
N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide's mechanism of action involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. As mentioned earlier, this compound selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to those observed in Parkinson's disease. In addition, this compound has been found to cause oxidative stress, mitochondrial dysfunction, and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide in lab experiments is that it can be used to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments. However, there are also several limitations to using this compound in lab experiments. For example, this compound is a neurotoxin that can be hazardous to researchers if not handled properly. In addition, this compound-induced Parkinson's disease models may not fully replicate the disease in humans, and there may be differences in the response to treatments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide in scientific research. One potential direction is the development of new treatments for Parkinson's disease. This compound-induced Parkinson's disease models can be used to test the efficacy of new treatments and identify potential therapeutic targets. Another potential direction is the study of this compound's effects on other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is also potential for the development of new neuroprotective agents that can prevent the neurotoxic effects of this compound.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and it has a unique mechanism of action that makes it useful in various experimental settings. This compound has been found to have several potential applications in scientific research, including the study of Parkinson's disease. While there are limitations to using this compound in lab experiments, there are also several future directions for its use in scientific research, including the development of new treatments for Parkinson's disease and the study of this compound's effects on other neurological disorders.
Synthesemethoden
N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1,3,5-trimethylpyrazole with formaldehyde to produce 1,3,5-trimethylpyrazol-4-yl-methanol. This intermediate is then reacted with 2-chloroethyl methyl ether to produce N-(2-methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanol. Finally, this intermediate is reacted with acetic anhydride to produce this compound.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-6-13(17)16(7-8-18-5)9-12-10(2)14-15(4)11(12)3/h6H,1,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWVHRDBURPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(CCOC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)




![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

